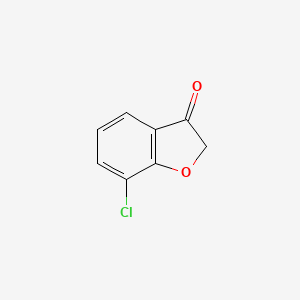

7-Chlorobenzofuran-3(2H)-one

Vue d'ensemble

Description

7-Chlorobenzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzofuran-3(2H)-one can be achieved through several methods. One common approach involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration (cyclication) of the resulting ether and decarboxylation . Another method is the Perkin rearrangement, where a coumarin is reacted with a hydroxide .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves the extraction of benzofuran from coal tar or the dehydrogenation of 2-ethyl phenol . These methods provide a scalable and cost-effective means of producing the compound for various applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation to form hydroxylated or carbonyl-containing derivatives. Key findings include:

-

Vilsmeier–Haack–Arnold Reaction : Treatment with POCl₃ and DMF forms 3-chlorobenzofuran-2-carbaldehyde via electrophilic substitution at the carbonyl position .

\text{C H ClO }\xrightarrow[\text{POCl DMF}]{\text{NH OH HCl}}\text{C H ClO }\(\text{3 chlorobenzofuran 2 carbonitrile}) -

Hydroxylation : Oxidizing agents like KMnO₄ in acidic or alkaline media yield hydroxylated benzofuran derivatives, though specific conditions for 7-chloro variants require optimization .

Reduction Reactions

Reductive transformations focus on the carbonyl group:

-

Catalytic Hydrogenation : Hydrogenation over Pd/C or Raney Ni reduces the carbonyl to a hydroxyl group, forming 7-chlorobenzofuran-3-ol.

-

Borohydride Reduction : NaBH₄ selectively reduces the carbonyl without affecting the chlorine substituent, yielding 7-chloro-2,3-dihydrobenzofuran-3-ol.

Substitution Reactions

The chlorine atom at position 7 participates in nucleophilic substitution (SNAr) under specific conditions:

Table 1: Nucleophilic Substitution Reactions

Mechanism : The electron-withdrawing carbonyl group activates the aromatic ring, facilitating nucleophilic attack at position 7 via a two-step addition-elimination process.

Ring-Forming Reactions

The compound serves as a precursor for complex heterocycles:

-

Bibenzofuran Synthesis : Reaction with alcohols (e.g., ethanol) catalyzed by H₃PW₁₂O₄₀·xH₂O forms 3-alkoxy-2-(benzofuran-3-yl)benzofurans through pseudo three-component coupling .

-

Thienoindole Construction : Treatment with Na₂S and methyl chloroacetate yields methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate, a scaffold with antitumor potential .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable further derivatization:

-

Suzuki Coupling : Reaction with arylboronic acids introduces aryl groups at position 7, enhancing bioactivity profiles .

-

Heck Reaction : Alkenylation at position 3 forms α,β-unsaturated ketones, useful in materials science .

Key Mechanistic Insights

Applications De Recherche Scientifique

Biological Activities

7-Chlorobenzofuran-3(2H)-one and its derivatives have shown significant biological activities, particularly in the field of cancer research. Various studies have highlighted its potential as an anticancer agent:

- Anticancer Properties : Research indicates that benzofuran derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in lung adenocarcinoma (A549) cells, demonstrating a selective inhibition of the PLK1 signaling pathway with an IC50 value of 16.4 μM .

- Mechanisms of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells. The presence of specific substituents on the benzofuran ring can enhance these effects, as shown by various structure-activity relationship (SAR) studies .

Synthetic Methodologies

The synthesis of this compound serves as a precursor for various chemical reactions aimed at developing new pharmacologically active compounds:

- Synthetic Routes : The compound can be synthesized through several methods, including the Vilsmeier–Haack reaction, which allows for the introduction of functional groups that can be further modified to yield more complex structures .

- Derivatives and Functionalization : By modifying the chlorobenzofuran core, researchers have synthesized a wide array of derivatives with enhanced biological properties. For example, hybrid compounds combining benzofuran and chalcone structures have shown improved anticancer activities .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in drug discovery:

- Study on Anticancer Activity : A comprehensive study synthesized various benzofuran derivatives and tested them against 60 human tumor cell lines. Several compounds exhibited promising anti-cancer activity, indicating the potential of benzofuran-based structures in oncology .

- Natural Product Synthesis : The compound has been utilized in the total synthesis of natural products containing benzofuran rings, showcasing its versatility as a building block in organic synthesis .

- Pharmacological Evaluation : In vitro assays have demonstrated that specific derivatives of this compound possess anti-inflammatory and antiviral properties, further expanding its potential therapeutic applications beyond oncology .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 7-Chlorobenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 7-Chlorobenzofuran-3(2H)-one include:

Benzofuran: The parent compound with a fused benzene and furan ring.

Dibenzofuran: An analog with a second fused benzene ring.

Furan: An analog without the fused benzene ring.

Indole: An analog with a nitrogen atom instead of oxygen.

Benzothiophene: An analog with a sulfur atom instead of oxygen.

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical properties and reactivity compared to other benzofuran derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

7-Chlorobenzofuran-3(2H)-one is a heterocyclic compound belonging to the benzofuran family, characterized by its unique structural features that include a chlorine atom at the seventh position and a carbonyl group at the third position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C₈H₅ClO₂

- Molecular Weight : 168.58 g/mol

The structural configuration of this compound contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

This compound has shown promising results in anticancer studies. Its cytotoxic effects have been evaluated against multiple cancer cell lines, including breast, lung, and liver cancer cells. Notably, the compound has been reported to inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways, thereby exerting its antimicrobial and anticancer effects. For instance, it has been suggested that the compound interacts with topoisomerases and other enzymes critical for DNA replication and repair.

Study on Anticancer Effects

A study conducted by Abdelfatah et al. highlighted the anticancer properties of various benzofuran derivatives, including this compound. The research utilized in vitro assays to assess the cytotoxicity against human cancer cell lines. Results indicated that the compound effectively reduced cell viability with an IC50 value significantly lower than many conventional chemotherapeutics, suggesting its potential as a lead compound for drug development .

Antimicrobial Efficacy Study

In another investigation, the antimicrobial efficacy of this compound was assessed against a panel of bacterial strains. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activities of this compound. Future studies may focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Formulation Development : Exploring potential formulations for enhanced bioavailability and targeted delivery.

Propriétés

IUPAC Name |

7-chloro-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWMEVTXPJYGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308848 | |

| Record name | 7-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-94-4 | |

| Record name | 7-Chloro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.